Home > Products > Screening Compounds P48998 > 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid
6-(4,4-Difluoropiperidin-1-yl)nicotinic acid - 2026515-45-5

6-(4,4-Difluoropiperidin-1-yl)nicotinic acid

Catalog Number: EVT-1765492
CAS Number: 2026515-45-5
Molecular Formula: C11H12F2N2O2
Molecular Weight: 242.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid (PF-04991532)

Compound Description: PF-04991532 is a hepatoselective glucokinase activator investigated as a potential treatment for type 2 diabetes mellitus. It demonstrated efficacy in lowering glucose levels in preclinical studies with diabetic animals without causing hypoglycemia. Studies in humans revealed moderate metabolic elimination with acyl glucuronidation, amide bond hydrolysis, and CYP3A4-mediated oxidative metabolism as primary biotransformation pathways.

6-((5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (BMS-688521)

Compound Description: BMS-688521 is a potent and selective small molecule antagonist of leukocyte function-associated antigen-1 (LFA-1). LFA-1 plays a critical role in cell adhesion and has been identified as a potential immunological target for various diseases. BMS-688521 demonstrated promising in vitro and ex vivo potency, in vivo activity, and an acceptable pharmacokinetic and safety profile, making it a suitable candidate for clinical trials.

6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic acid (NEt-TMN)

Compound Description: NEt-TMN serves as a potent retinoid X receptor (RXR) agonist. RXR plays a crucial role in various biological processes, including cell growth, differentiation, and metabolism. Analogs of NEt-TMN have been synthesized and evaluated for their RXR agonistic activity and potential therapeutic applications in diseases like cutaneous T-cell lymphoma (CTCL).

Overview

6-(4,4-Difluoropiperidin-1-yl)nicotinic acid is a chemical compound that features a piperidine ring substituted with two fluorine atoms and linked to a nicotinic acid moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Source

The compound can be synthesized through various chemical methods, which are detailed in the synthesis analysis section. It has been referenced in scientific literature for its utility in research and potential therapeutic applications.

Classification

6-(4,4-Difluoropiperidin-1-yl)nicotinic acid is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It falls under the category of nicotinic acid derivatives, which are known for their biological activity and relevance in pharmacology.

Synthesis Analysis

Methods

The synthesis of 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid typically involves the reaction of 4,4-difluoropiperidine with nicotinic acid or its derivatives. One common method includes using coupling agents such as N,N'-dicyclohexylcarbodiimide or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in a suitable solvent like dimethylformamide.

Technical Details

The reaction conditions often require specific temperatures and pH levels to optimize yield and purity. For instance, reactions may be carried out at room temperature or slightly elevated temperatures under inert atmospheres to prevent moisture interference.

Molecular Structure Analysis

Data

  • Molecular Formula: C12_{12}H12_{12}F2_2N2_2O2_2
  • Molecular Weight: Approximately 256.23 g/mol
  • IUPAC Name: 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid
Chemical Reactions Analysis

Types of Reactions

6-(4,4-Difluoropiperidin-1-yl)nicotinic acid can undergo various chemical reactions including:

  • Oxidation: Can introduce additional functional groups.
  • Reduction: May convert carboxylic acids to alcohols.
  • Substitution: Functional groups can be replaced by other nucleophiles.

Technical Details

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The success of these reactions depends on optimizing conditions such as temperature and solvent choice.

Mechanism of Action

The mechanism of action for 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid primarily involves its interaction with nicotinic acetylcholine receptors and other molecular targets within biological systems. Binding to these receptors can modulate neurotransmission and influence various physiological processes, making it a candidate for further pharmacological studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions.
  • Reactivity: Reacts with strong oxidizing agents and bases.
Applications

6-(4,4-Difluoropiperidin-1-yl)nicotinic acid has several scientific uses:

  • Medicinal Chemistry: It serves as a building block for synthesizing novel pharmaceuticals targeting neurological disorders.
  • Research Applications: Used in studies exploring receptor interactions and signaling pathways.
  • Industrial Applications: Potentially utilized in the production of specialty chemicals and agrochemicals due to its unique structural features.

This compound represents an interesting area of study within medicinal chemistry, promising insights into drug development and therapeutic applications.

Synthetic Methodologies & Medicinal Chemistry Innovations

Piperidine-Fluorination Strategies in Nicotinic Acid Derivatives

The introduction of fluorine atoms into the piperidine ring of nicotinic acid derivatives leverages strategic fluorination to optimize pharmacokinetic properties. 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid exemplifies this approach, where the 4,4-difluoropiperidine moiety is synthesized via late-stage functionalization. Key methods include:

  • DAST-Mediated Fluorination: Treatment of 4-oxopiperidine precursors with diethylaminosulfur trifluoride (DAST) yields 4,4-difluoropiperidine intermediates. This route is efficient but may suffer from hydrodefluorination side reactions during subsequent catalytic hydrogenation steps [6].
  • XtalFluor-E as Alternative: For higher selectivity, XtalFluor-E (a morpholino-sulfur oxydifluoride complex) enables fluorination under milder conditions (25°C, CH₂Cl₂ solvent), minimizing decomposition of acid-sensitive nicotinyl groups [6].
  • Catalytic Hydrogenation: Fluorinated pyridines (e.g., 3-fluoropyridines) undergo hydrogenation using Rh or Pd catalysts to generate cis-difluoropiperidines. Ruthenium-based systems (e.g., Ru/C) achieve high diastereoselectivity (>95%) under acidic conditions [2] [6].

Table 1: Fluorination Methods for Piperidine-Nicotinic Acid Hybrids

MethodReagent/CatalystYield (%)Key AdvantageLimitation
DAST FluorinationDAST60-75Cost-effectiveHydrodefluorination side-reactions
XtalFluor-EXtalFluor-E70-85Moisture toleranceRequires extended reaction times
Catalytic HydrogenationRu/C, H₂80-92Stereoselective cis-difluorinationAcid-sensitive substrates degrade

Challenges include regioselectivity in polyfluorinated systems and the need for protective-group strategies to preserve the nicotinic acid carboxylate functionality during harsh fluorination conditions [6] [10].

Structure-Activity Relationship (SAR) of 4,4-Difluoropiperidine Substituents

The 4,4-difluoropiperidine group profoundly influences target binding and physicochemical properties via three mechanisms:

  • Conformational Restriction: Geminal difluorination at C4 locks the piperidine in a chair conformation, reducing ring flexibility. This enhances binding affinity to enzymes like KIF18A (a kinesin involved in mitotic spindle dynamics) by pre-organizing the pharmacophore [4] [10].
  • Electrostatic Effects: Fluorine atoms alter electron density at the proximal nitrogen, lowering the pKa of the piperidine nitrogen by ~1–2 units compared to non-fluorinated analogs. This increases membrane permeability at physiological pH [10].
  • Metabolic Stability: Fluorine impedes oxidative metabolism by cytochrome P450 enzymes. In vitro studies show 4,4-difluoropiperidine derivatives exhibit >50% longer half-lives than non-fluorinated counterparts due to blocked C4 hydroxylation pathways [2] [10].

Table 2: Impact of 4,4-Difluoropiperidine on Key Pharmacological Parameters

Parameter4,4-Difluoropiperidine HybridsNon-Fluorinated Piperidine HybridsEffect
pKa (Piperidine N)7.1–7.58.9–9.3Enhanced membrane permeability
logP1.8–2.21.2–1.6Improved lipophilicity
Microsomal Stability (t₁/₂, min)>4520–30Reduced oxidative clearance

SAR studies further reveal that substituents at C3 of piperidine diminish activity, whereas N-alkylation of the nicotinamide nitrogen retains potency [10].

Role in Modular Scaffold Design for Heterocyclic Drug Candidates

6-(4,4-Difluoropiperidin-1-yl)nicotinic acid serves as a versatile building block in fragment-based drug discovery due to its bifunctional reactivity:

  • Amide Coupling: The carboxylate group enables condensation with amines to generate prodrug esters (e.g., acetylcholinesterase substrates for PET imaging) [3] [7].
  • Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring undergoes displacement with piperazines, morpholines, or primary amines, facilitating rapid diversification [1] [4].

Notable applications include:

  • Kinase Inhibitors: Integration into pyrazolo[1,5-a]pyridine scaffolds (e.g., WO2015100117A1) augments ATP-competitive binding [1].
  • KIF18A Modulators: Serves as a terminal group in AU2019403488A1 patents, where its polarity balances solubility and target engagement in anticancer agents [4].
  • Neuroimaging Probes: Carbon-11-labeled esters (e.g., 1-[11C]methyl-4-(nicotinoyl)piperazine) exploit enzymatic hydrolysis for acetylcholinesterase activity mapping in Alzheimer’s disease [3].

Table 3: Synthetic Routes to Functionalized Scaffolds Using 6-(4,4-Difluoropiperidin-1-yl)nicotinic Acid

Target ScaffoldReactionKey IntermediateApplication
KIF18A InhibitorsAmide coupling1-[(5-Arylthiazol-4-yl)carbonyl]piperidineAntimitotic agents [4]
Acetylcholinesterase ProbesEsterification4-N-[11C]Methylpiperidinyl propionatePET neuroimaging [3]
Kinase InhibitorsSuzuki-Miyaura cross-couplingPyrazolo[1,5-a]pyridine derivativeAnticancer candidates [1]

Comparative Analysis of Fluorinated vs. Non-Fluorinated Piperidine-Nicotinic Acid Hybrids

Fluorination critically alters bioactivity and physicochemical behavior:

  • Lipophilicity & Permeability: Difluorinated hybrids exhibit logP values 0.5–0.8 units higher than non-fluorinated analogs (e.g., 6-piperidinylnicotinic acid), promoting blood-brain barrier penetration [2] [10].
  • Acid Strength: The carboxylic acid pKa decreases from 3.8 (non-fluorinated) to 3.3–3.5 (difluorinated), enhancing solubility in intestinal pH for oral bioavailability [7].
  • Target Selectivity: In kinase screens, fluorinated derivatives show 3–5-fold higher selectivity for KIF18A over off-target kinesins due to optimal hydrophobic pocket filling [4].

Table 4: Comparative Properties of Piperidine-Nicotinic Acid Hybrids

Property6-(4,4-Difluoropiperidin-1-yl)nicotinic Acid6-(Piperidin-1-yl)nicotinic AcidSignificance
logP1.91.3Enhanced membrane permeation
Carboxylic Acid pKa3.43.8Improved solubility at pH 6.5
Plasma Protein Binding (%)8875Extended circulation half-life
KIF18A IC₅₀ (nM)42210Superior target inhibition

Despite advantages, fluorination may reduce aqueous solubility, necessitating formulation aids like cyclodextrins or PEGylation [7] [10].

Properties

CAS Number

2026515-45-5

Product Name

6-(4,4-Difluoropiperidin-1-yl)nicotinic acid

IUPAC Name

6-(4,4-difluoropiperidin-1-yl)pyridine-3-carboxylic acid

Molecular Formula

C11H12F2N2O2

Molecular Weight

242.22 g/mol

InChI

InChI=1S/C11H12F2N2O2/c12-11(13)3-5-15(6-4-11)9-2-1-8(7-14-9)10(16)17/h1-2,7H,3-6H2,(H,16,17)

InChI Key

BCWCDBMQCJFGFD-UHFFFAOYSA-N

SMILES

C1CN(CCC1(F)F)C2=NC=C(C=C2)C(=O)O

Canonical SMILES

C1CN(CCC1(F)F)C2=NC=C(C=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.